2-(2-Hydroxyethoxy)phenol is a bifunctional aromatic compound featuring a phenolic hydroxyl group and a primary alcohol hydroxyl group positioned ortho to each other via a flexible ethoxy bridge. This specific architecture makes it a valuable, high-purity intermediate for synthesizing advanced polymers and complex organic molecules where precise functionality and spatial arrangement are critical. Its primary procurement drivers are its roles as a reactive monomer for modifying thermoset properties and as a key starting material for multi-step syntheses, such as in the production of macrocyclic compounds and high-performance additives. [1]
Procuring a commodity chemical like catechol instead of 2-(2-Hydroxyethoxy)phenol introduces significant process inefficiencies. To achieve the same target structure, a buyer starting with catechol must perform a separate mono-hydroxyethoxylation step, a reaction known for poor selectivity that yields a mixture of unreacted starting material, the desired mono-substituted product, and an overreacted di-substituted byproduct. [1] This necessitates complex and costly purification, lowering the overall process yield. Similarly, common analogs like phenoxyethanol lack the reactive phenolic hydroxyl group, rendering them unsuitable as a direct precursor for applications requiring this functionality, such as in the synthesis of specific crown ethers or reactive flame retardants. Therefore, the pre-formed, isomerically pure structure of 2-(2-Hydroxyethoxy)phenol is critical for achieving predictable reaction outcomes and economic process performance.
2-(2-Hydroxyethoxy)phenol is a specified, non-substitutable precursor for the synthesis of the key flame-retardant intermediate PEPA (1-oxo-4-hydroxymethyl-2,6,7-trioxa-l-phosphabicyclo[2.2.2]octane). [1] This intermediate is subsequently reacted with DOPO to form DOPO-PEPA, a highly effective phosphorus-based flame retardant for epoxy resins. Formulations containing just 9.1% of the resulting DOPO-PEPA achieve a Limiting Oxygen Index (LOI) of 35% and the highest UL-94 V-0 rating, demonstrating exceptional fire safety performance compared to unmodified epoxy. [2]
| Evidence Dimension | Flame Retardancy of Epoxy Resin (LOI & UL-94) |
| Target Compound Data | Epoxy + 9.1% DOPO-PEPA (synthesized via 2-(2-Hydroxyethoxy)phenol) achieves UL-94 V-0 rating and LOI of 35%. [<a href="https://doi.org/10.1021/acs.iecr.6b04292" target="_blank">2</a>] |
| Comparator Or Baseline | Neat DGEBA/DDS Epoxy Resin, which has a UL-94 HB rating and an LOI of approximately 22%. |
| Quantified Difference | Improves classification from 'Horizontal Burn' (HB) to 'Vertical, no drip, self-extinguishing' (V-0) and increases LOI by 13 points. |
| Conditions | Epoxy resin (DGEBA) cured with 4,4'-diaminodiphenyl sulfone (DDS) containing 9.1 wt% of the additive. |
For developers of halogen-free, high-performance flame retardants for electronics and composites, this compound is the documented starting material required to produce the advanced DOPO-PEPA additive.
In the synthesis of macrocyclic compounds like benzocrown ethers, 2-(2-Hydroxyethoxy)phenol serves as an advanced intermediate that provides a pre-formed hydroxyethoxy 'arm' ready for cyclization. [1] Procuring this compound allows chemists to bypass the challenging selective mono-alkylation of catechol, a reaction that typically results in difficult-to-separate mixtures and lower overall yields. By starting with 2-(2-Hydroxyethoxy)phenol, the synthetic route is shortened and simplified, reducing purification costs and improving process throughput for these high-value molecules.
| Evidence Dimension | Synthetic Route Efficiency |
| Target Compound Data | Direct precursor for cyclization, simplifying the process to fewer steps with more straightforward purification. |
| Comparator Or Baseline | Catechol, which requires an additional, poorly selective mono-alkylation reaction before cyclization can occur. |
| Quantified Difference | Reduces the number of synthetic operations and avoids a problematic separation, leading to higher overall process yield and reduced solvent waste. |
| Conditions | Williamson ether synthesis conditions for the preparation of benzocrown ethers. |
For manufacturers of specialty macrocycles used as ion sensors or phase-transfer catalysts, this precursor saves significant time, labor, and purification costs compared to starting from basic commodity feedstocks.
The bifunctional nature of 2-(2-Hydroxyethoxy)phenol allows it to be incorporated as a co-monomer into thermoset resins like epoxies and polyesters. The ethoxy linkage (-CH2-CH2-O-) introduces a flexible segment into the polymer backbone. Compared to the use of fully rigid aromatic diols such as bisphenol A or catechol, this built-in flexibility disrupts tight chain packing and can lower the material's glass transition temperature (Tg). [1] A reduction in Tg is a well-established strategy for increasing the toughness and impact resistance of otherwise brittle, highly cross-linked polymer networks, a critical performance attribute for adhesives and coatings.
| Evidence Dimension | Polymer Glass Transition Temperature (Tg) and Toughness |
| Target Compound Data | Incorporation introduces a flexible C-O-C-C-O linkage, providing a mechanism to lower Tg and increase toughness. |
| Comparator Or Baseline | Rigid aromatic monomers (e.g., Bisphenol A, Catechol) that create high-Tg, often brittle, polymer networks. |
| Quantified Difference | Provides a tool for formulators to systematically reduce brittleness and improve impact strength compared to formulations based exclusively on rigid monomers. |
| Conditions | Polycondensation or curing reactions for thermoset polymer synthesis. |
This compound is a valuable co-monomer for formulators needing to improve the fracture toughness and impact strength of rigid thermoset systems without resorting to non-reactive plasticizers that can migrate over time.
This compound is the documented starting material for producing the PEPA intermediate, which is critical for synthesizing the high-performance DOPO-PEPA flame retardant used to achieve UL-94 V-0 ratings in epoxy resins for electronics and transportation. [REFS-1, REFS-2]
Its use is indicated in the synthesis of specialized benzocrown ethers and other macrocycles, where it streamlines the production process by eliminating a difficult and low-yield selective alkylation step required when starting from catechol. [3]
As a co-monomer, it is the right choice for applications where formulators need to reduce the brittleness and increase the impact strength of rigid thermoset systems, such as in performance adhesives, specialty coatings, and composite matrices.
Irritant